molecular formula C7H8BNO4 B8242569 Ethynylboronic acid MIDA ester

Ethynylboronic acid MIDA ester

Cat. No.: B8242569
M. Wt: 180.96 g/mol
InChI Key: FONOTKMIYWPXMS-UHFFFAOYSA-N
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Description

Ethynylboronic acid MIDA ester is a compound known for its unique structure and properties. It is also referred to as acetyleneboronic acid MIDA ester

Preparation Methods

The synthesis of Ethynylboronic acid MIDA ester involves several steps. One common method includes the reaction of ethynylboronic acid with N-methylglycine and subsequent cyclization to form the desired bicyclic structure . The reaction conditions typically involve the use of solvents like DMSO or methanol and are carried out under an inert atmosphere at low temperatures to ensure stability .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for potential scale-up processes.

Chemical Reactions Analysis

Ethynylboronic acid MIDA ester undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethynylboronic acid MIDA ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethynylboronic acid MIDA ester involves its interaction with molecular targets through its ethynyl and boronic acid groups. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes and other proteins. The pathways involved are still under investigation, but the compound’s ability to form covalent bonds with biological molecules is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar compounds to Ethynylboronic acid MIDA ester include other boronic acid derivatives and MIDA esters. These compounds share some structural similarities but differ in their reactivity and applications. For example:

The uniqueness of this compound lies in its combination of an ethynyl group with a boronic acid MIDA ester, providing a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

1-ethynyl-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-3-8-9(2,4-6(10)12-8)5-7(11)13-8/h1H,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONOTKMIYWPXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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